N-Acetyl-N-benzyl-L-valine: A Technical Guide to Structure, Synthesis, and Applications
N-Acetyl-N-benzyl-L-valine: A Technical Guide to Structure, Synthesis, and Applications
Executive Summary
N-Acetyl-N-benzyl-L-valine (CAS: 668988-47-4) is a highly functionalized, sterically demanding amino acid derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Characterized by its N-alkyl-N-acyl substitution pattern, this compound restricts rotational freedom around the peptide bond, making it an invaluable scaffold for synthesizing conformationally constrained peptidomimetics.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating guide to the compound’s physicochemical properties, synthetic protocols, and mechanistic applications—particularly its emerging role in the design of highly selective bacterial collagenase inhibitors [1][2].
Physicochemical Profiling & Structural Analysis
The dual functionalization of the L-valine nitrogen with both a benzyl group and an acetyl group fundamentally alters the molecule's steric bulk and lipophilicity. The isopropyl side chain of valine, combined with the N-benzyl group, creates a highly hydrophobic pocket that dictates its binding kinetics in enzymatic active sites.
Quantitative Data Summary
Below is a consolidated table of the computed physicochemical properties of N-Acetyl-N-benzyl-L-valine, which are critical for predicting its pharmacokinetic behavior (ADME) and behavior in chromatographic separations [1].
| Property | Value | Relevance in Drug Design |
| IUPAC Name | (2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid | Defines absolute stereochemistry (S-configuration). |
| Molecular Formula | C₁₄H₁₉NO₃ | Core elemental composition. |
| Molecular Weight | 249.30 g/mol | Optimal for fragment-based drug discovery (<300 Da). |
| Exact Mass | 249.1365 Da | Target peak for high-resolution mass spectrometry. |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, ideal for membrane permeability. |
| Topological Polar Surface Area | 57.6 Ų | Favorable for oral bioavailability (well below the 140 Ų limit). |
| H-Bond Donors / Acceptors | 1 / 3 | Ensures specific target engagement without excessive solvation penalties. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-Acetyl-N-benzyl-L-valine requires precise control over sequential N-functionalization to avoid unwanted side reactions such as over-alkylation or racemization.
Figure 1: Step-by-step synthetic workflow for N-Acetyl-N-benzyl-L-valine from L-valine.
Step 1: Reductive Amination (Synthesis of N-Benzyl-L-valine)
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Causality & Rationale: Direct alkylation of L-valine with benzyl bromide is notoriously difficult to control, frequently resulting in di-alkylation. By employing reductive amination with benzaldehyde, the intermediate imine is formed and subsequently reduced. Once the secondary amine is generated, the steric bulk of the newly added benzyl group and the native isopropyl group prevents a second imine formation, ensuring strictly mono-alkylated product.
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Protocol:
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Suspend L-valine (1.0 eq) in anhydrous methanol.
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Add benzaldehyde (1.05 eq) and stir at 25 °C for 2 hours to drive imine condensation.
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Cool the reaction vessel to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq).
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Adjust the pH to ~5.0 using glacial acetic acid (acts as a catalyst for the reduction of the imine).
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Stir for 12 hours, quench with distilled water, and extract with ethyl acetate. Recrystallize the crude product to yield pure N-benzyl-L-valine.
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Step 2: N-Acetylation (Synthesis of Target Compound)
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Causality & Rationale: The secondary amine of N-benzyl-L-valine is highly sterically hindered. To force the acylation, a highly reactive electrophile (acetic anhydride) is used. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk makes it non-nucleophilic; it efficiently scavenges the acetic acid byproduct without competing with the amine for the acylating agent.
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Protocol:
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Dissolve N-benzyl-L-valine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Add DIPEA (2.0 eq) and cool the mixture to 0 °C.
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Add acetic anhydride (1.5 eq) dropwise over 15 minutes to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Wash the organic phase sequentially with 1M HCl (to remove excess DIPEA) and brine. Dry over MgSO₄, concentrate under reduced pressure, and isolate the target compound.
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Mechanistic Applications in Drug Discovery
Broad-Spectrum Bacterial Collagenase Inhibitors
Historically, developing drugs against clostridial collagenases (e.g., ColH from Clostridium histolyticum, responsible for gas gangrene) has been hindered by off-target inhibition of human matrix metalloproteinases (MMPs). N-benzyl-L-valine derivatives have revolutionized this space.
Mechanistically, the acetyl/amide oxygen of these scaffolds coordinates with the active-site zinc ion via a bridging water molecule (interacting with Tyr428). Crucially, the bulky N-benzyl group is directed toward the non-primed recognition sites of the bacterial peptidase domain, rather than the primed sites targeted by traditional MMP inhibitors. This structural divergence yields a >1000-fold selectivity for bacterial collagenases over human MMPs, providing a highly selective therapeutic avenue for microbial infections [2].
Diastereoselective Ugi Multicomponent Reactions (MCRs)
In library synthesis, N-Acetyl-N-benzyl-L-valine is utilized as a sterically demanding acid component in Ugi 4-component reactions (U-4CR). The restricted rotation around the N-C(alpha) bond—induced by the clash between the benzyl and isopropyl groups—forces the transition state into a highly specific conformation. This stereocontrol translates into exceptionally high diastereomeric ratios (d.r.) when synthesizing complex peptidomimetic arrays.
Analytical Characterization: Mass Spectrometry
Accurate identification of N-alkyl-N-acyl amino acids requires an understanding of their unique fragmentation patterns under Electron Ionization Mass Spectrometry (EI-MS).
Figure 2: Dominant EI-MS fragmentation pathways yielding stable benzylidene iminium cations.
Mechanistic Causality in Fragmentation:
According to extensive studies by the National Institute of Standards and Technology (NIST), the presence of the N-benzyl group fundamentally alters the molecule's dissociation [3]. Unlike N-phenyl derivatives that readily form nitrilium cations, the benzyl hydrogen atoms in N-Acetyl-N-benzyl-L-valine facilitate an alternative pathway. The molecule preferentially undergoes
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 39351765, N-Acetyl-N-benzyl-L-valine." PubChem, [Link].
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Schönauer, E., et al. "Discovery of a Potent Inhibitor Class with High Selectivity toward Clostridial Collagenases." Journal of the American Chemical Society, vol. 139, no. 36, 2017, pp. 12696-12703. ACS Publications, [Link].
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Todua, N. G., et al. "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters." European Journal of Mass Spectrometry, vol. 21, no. 3, 2015, pp. 183-190. NIST / PMC, [Link].
